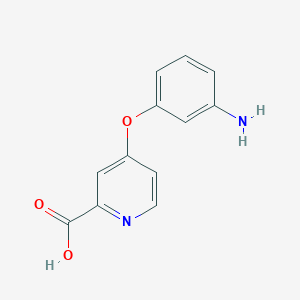![molecular formula C26H36NP B8016460 2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine](/img/structure/B8016460.png)
2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine is an organophosphorus compound that serves as a ligand in various catalytic reactions. It is known for its bulky and electron-rich nature, which enhances the reactivity of palladium catalysis during cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine typically involves the reaction of 2-bromo-N,N-dimethyl[1,1-biphenyl]-4-amine with dicyclohexylphosphine under palladium catalysis. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and methanol. The reactions are typically carried out under inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions include phosphine oxides, substituted biphenyl derivatives, and various organophosphorus compounds .
Aplicaciones Científicas De Investigación
2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine is widely used in scientific research due to its versatility as a ligand. Its applications include:
Mecanismo De Acción
The mechanism by which 2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine exerts its effects involves its coordination to transition metals, forming stable complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and enhancing the reactivity of the metal center . The molecular targets include palladium and nickel, and the pathways involved are primarily related to cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its use in similar catalytic reactions.
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Another ligand with similar applications but different steric and electronic properties.
(2-Biphenyl)dicyclohexylphosphine: Used in palladium-catalyzed reactions, similar to 2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine.
Uniqueness
This compound is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its ability to stabilize reactive intermediates and enhance the reactivity of metal centers sets it apart from other similar compounds .
Propiedades
IUPAC Name |
3-dicyclohexylphosphanyl-N,N-dimethyl-4-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP/c1-27(2)22-18-19-25(21-12-6-3-7-13-21)26(20-22)28(23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3,6-7,12-13,18-20,23-24H,4-5,8-11,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFYTWVSMVETPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
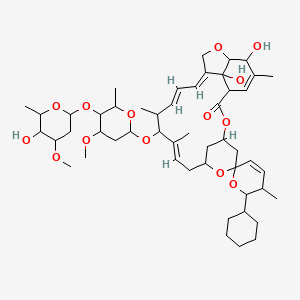
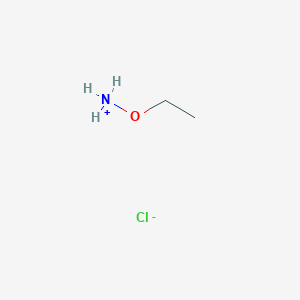
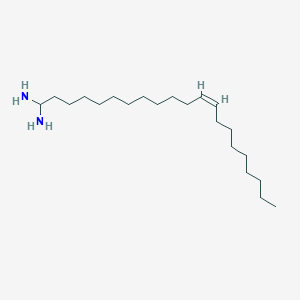
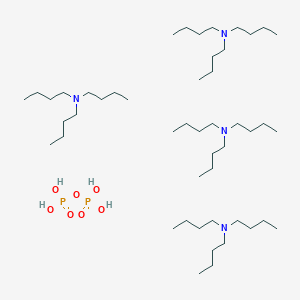
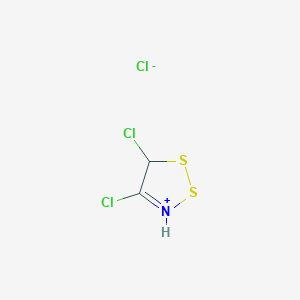
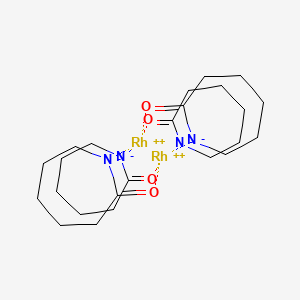
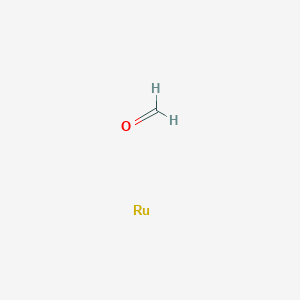
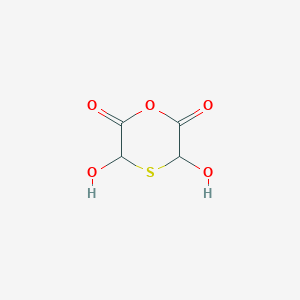
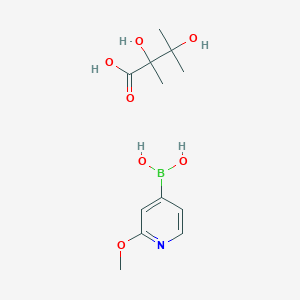
![(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B8016449.png)
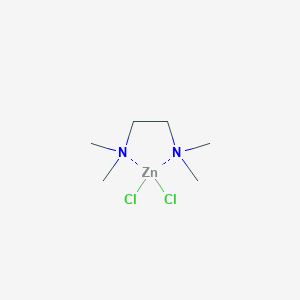
![(2Z)-2-[(3R,4S,8S,9R,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B8016464.png)

